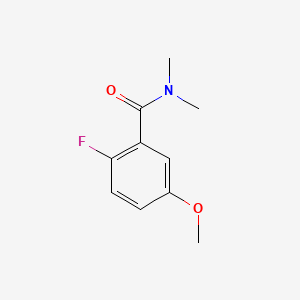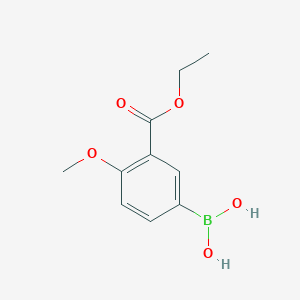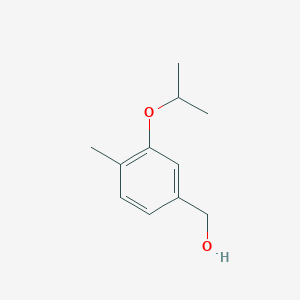
1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene is an organic compound with the molecular formula C8H7BrClFO. It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene derivative, followed by the introduction of the methoxymethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine, chlorine, and fluorine sources. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) in liquid ammonia can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the benzene ring.
Aplicaciones Científicas De Investigación
1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene exerts its effects depends on the specific reactions it undergoes. In coupling reactions, for example, the compound participates in oxidative addition and transmetalation steps, facilitated by palladium catalysts . The molecular targets and pathways involved vary based on the context of its use, such as in the synthesis of pharmaceuticals or materials.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene: Similar in structure but with different substitution patterns.
1-Bromo-3-fluorobenzene: Lacks the methoxymethyl and chlorine groups, making it less complex.
1-Bromo-3-methoxy-5-trifluoromethyl-benzene: Contains a trifluoromethyl group instead of chlorine and fluorine.
Uniqueness
1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene is unique due to its specific combination of substituents, which confer distinct reactivity and properties. This makes it valuable in various synthetic applications and research contexts.
Propiedades
Fórmula molecular |
C8H7BrClFO |
|---|---|
Peso molecular |
253.49 g/mol |
Nombre IUPAC |
1-bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H7BrClFO/c1-12-4-5-2-6(10)3-7(9)8(5)11/h2-3H,4H2,1H3 |
Clave InChI |
PGWYKGIUINWKOF-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C(=CC(=C1)Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)







![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)

